2,6,6-Trimethylcyclohepta-1,3-diene
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Overview
Description
2,6,6-Trimethylcyclohepta-1,3-diene is an organic compound with the molecular formula C₁₀H₁₆ and a molecular weight of 136.2340 g/mol . This compound is characterized by a cycloheptadiene ring substituted with three methyl groups at positions 2, 6, and 6. It is a conjugated diene, which means it contains two double bonds separated by a single bond, allowing for resonance stabilization.
Preparation Methods
The synthesis of 2,6,6-Trimethylcyclohepta-1,3-diene can be achieved through various methods. One common approach involves the stereoselective synthesis of conjugated dienes, which can be accomplished through coupling reactions, olefination, and rearrangement/isomerization reactions . Industrial production methods often rely on the Horner–Wadsworth–Emmons methodology, which efficiently produces the desired diene with high stereoselectivity .
Chemical Reactions Analysis
2,6,6-Trimethylcyclohepta-1,3-diene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include hydrogen halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,6,6-Trimethylcyclohepta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylcyclohepta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow for resonance stabilization, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2,6,6-Trimethylcyclohepta-1,3-diene can be compared to other conjugated dienes, such as 1,3-butadiene and isoprene. While all these compounds contain conjugated double bonds, this compound is unique due to its cycloheptadiene ring structure and the presence of three methyl groups. This structural difference imparts distinct chemical properties and reactivity patterns .
Similar compounds include:
- 1,3-Butadiene
- Isoprene
- 2,4-Hexadiene
These compounds share the conjugated diene structure but differ in their specific substituents and ring structures, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
32952-66-2 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2,6,6-trimethylcyclohepta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-9-5-4-7-10(2,3)8-6-9/h4-6H,7-8H2,1-3H3 |
InChI Key |
CRXJNVZDWOQLNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC=C1)(C)C |
Origin of Product |
United States |
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